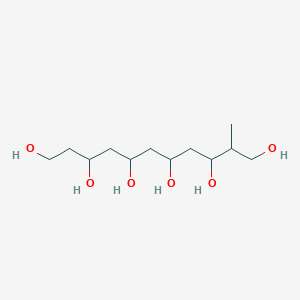![molecular formula C32H16CoN10Na3O16S2 B14424968 trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) CAS No. 82457-28-1](/img/structure/B14424968.png)
trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) is a complex compound with a unique structure that includes a cobalt ion coordinated with a naphthalene sulfonate derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) typically involves the reaction of 4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate with a cobalt salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can convert the cobalt(3+) ion to lower oxidation states.
Substitution: The sulfonate and diazenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction can produce cobalt(2+) complexes.
Wissenschaftliche Forschungsanwendungen
Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a staining agent in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism by which trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) exerts its effects involves coordination with target molecules. The cobalt ion can interact with various ligands, leading to changes in their chemical properties. The diazenyl and sulfonate groups also play a role in the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;iron(3+)
- Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;copper(2+)
Uniqueness
Compared to similar compounds, trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) is unique due to its specific coordination with cobalt, which imparts distinct chemical and physical properties. Its stability, reactivity, and vibrant color make it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
82457-28-1 |
|---|---|
Molekularformel |
C32H16CoN10Na3O16S2 |
Molekulargewicht |
988.6 g/mol |
IUPAC-Name |
trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) |
InChI |
InChI=1S/2C16H10N5O8S.Co.3Na/c2*17-15-10-4-2-1-3-9(10)14(30(27,28)29)7-11(15)18-19-12-5-8(20(23)24)6-13(16(12)22)21(25)26;;;;/h2*1-7H,(H3-,17,18,19,22,27,28,29);;;;/q2*-1;+3;3*+1/p-4 |
InChI-Schlüssel |
GSQPIGUSJSXRKI-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


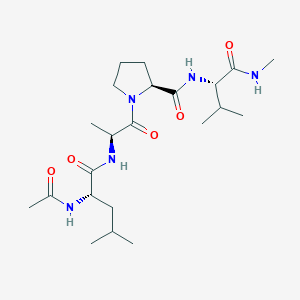

![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
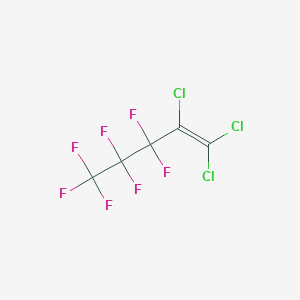
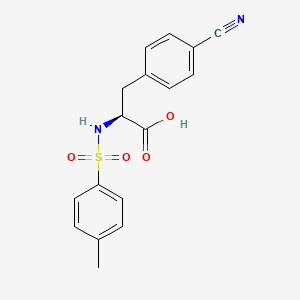

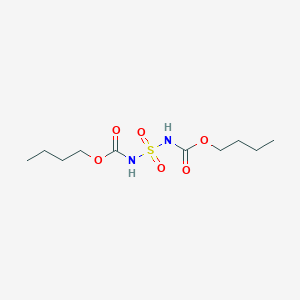
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
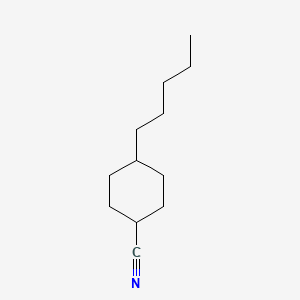
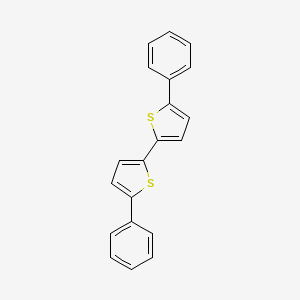
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
